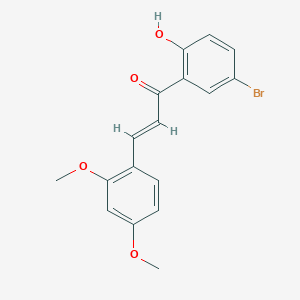

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

(E)-1-(5-Bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 5-bromo-2-hydroxyphenyl ring (electron-withdrawing Br and -OH groups) and a 2,4-dimethoxyphenyl ring (electron-donating -OCH₃ groups). This substitution pattern influences its electronic properties, solubility, and biological interactions. Chalcones are widely studied for their antioxidant, antimicrobial, and anticancer activities, with substituents playing a critical role in modulating these effects .

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFYLSHHGBFFSH-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydrochalcones.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted chalcones depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for treating diseases such as cancer and infections.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent-Driven Antioxidant Activity

- However, the 2,4-dimethoxyphenyl group may reduce solubility compared to hydroxyl-rich analogs.

- Analog with Enhanced Hydroxylation: (E)-3-(3,4-Dihydroxyphenyl)-1-(2-aminophenyl)prop-2-en-1-one () showed higher antioxidant activity due to multiple -OH groups, which facilitate hydrogen donation.

- Methoxy vs. Hydroxy Trade-off : Methoxy groups improve metabolic stability but diminish direct antioxidant efficacy compared to hydroxylated derivatives .

Antimalarial Activity and Substituent Specificity

- Amino Group Importance: (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one () exhibited 38.16% inhibition of PfFd-PfFNR interaction, attributed to the amino group’s electrostatic interactions. The target compound lacks this group, likely reducing antimalarial potency .

- Methoxy-Rich Derivatives : (E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P2, ) showed significant antimalarial activity (comparable to quinine at 100 mg/kg), suggesting that additional methoxy groups enhance binding to parasitic targets. The target’s 2,4-dimethoxy substitution may offer moderate activity but requires validation .

Antifungal and Antibacterial Potential

- Nitro Group Analogs : (E)-1-(4-(Methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one () demonstrated antifungal activity due to the nitro group’s electrophilic reactivity. The target compound lacks nitro substituents, suggesting divergent mechanisms .

- Halogenated Derivatives : Bromine in the target compound may enhance lipophilicity and membrane penetration, similar to (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (), which showed structural stability in crystal packing .

Anti-Inflammatory and Cytoprotective Effects

- Trifluoromethyl and Halogen Substitutions : Compounds like (Z)-2-bromo-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one () exhibited anti-inflammatory activity at 3.13 μM via Nrf2 pathway activation. The target’s bromine atom may similarly modulate redox signaling but requires direct testing .

- Dual Methoxy-Hydroxy Systems : (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one () showed cytoprotective effects in macrophages, suggesting that methoxy groups synergize with other substituents. The target’s 2-hydroxy-5-bromo group may offer unique binding in inflammatory pathways .

Physicochemical and Structural Analysis

Molecular Weight and Lipophilicity

Crystallographic and Conformational Insights

- Bond Lengths and Angles : The target’s α,β-unsaturated ketone backbone (C=O: ~1.22 Å, C=C: ~1.33 Å) aligns with related chalcones, such as (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (). Bromine’s steric bulk may slightly distort dihedral angles, affecting π-π stacking .

Biological Activity

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a synthetic organic compound notable for its diverse biological activities. This compound is synthesized primarily through the Claisen-Schmidt condensation reaction and has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a bromine atom at the 5-position and methoxy groups at the 2 and 4 positions of the phenyl ring. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced production of pro-inflammatory mediators. Studies have reported a decrease in inflammatory markers in animal models treated with this compound.

Anticancer Potential

One of the most significant areas of research involves the anticancer properties of this compound. Various studies have highlighted its ability to induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is associated with alterations in the expression of cyclins and cyclin-dependent kinases.

- Apoptosis Induction : Mechanistic studies reveal that treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and subsequent cytochrome c release into the cytosol. This triggers caspase activation, leading to programmed cell death.

- Signaling Pathways : The activation of MAPK pathways (including ERK1/2, JNK, and p38) has been observed following treatment with this compound, contributing to its anticancer effects by modulating apoptotic signals.

Case Studies

A recent study investigated the effects of this chalcone on melanoma cells A2058 and BLM. The results indicated a significant increase in early apoptotic cells after 48 hours of treatment, with a corresponding decrease in viable cells. The study also reported increased levels of pro-apoptotic proteins such as Bax and Bad, alongside decreased levels of anti-apoptotic proteins like Bcl-xL .

| Cell Line | Treatment Time (h) | % Apoptotic Cells | Bax/Bcl-xL Ratio |

|---|---|---|---|

| A2058 | 24 | 30% | Increased |

| A2058 | 48 | 50% | Increased |

| BLM | 24 | 25% | Increased |

| BLM | 48 | 45% | Increased |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to reduced inflammation.

- Induction of Apoptosis : It activates caspases through mitochondrial pathways, promoting cell death in cancerous cells.

- Modulation of Signaling Pathways : The activation of MAPK pathways plays a critical role in mediating its anticancer effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.